N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
N-(4-Isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound featuring a dihydropyridine backbone substituted with methoxy, methyl, and 4-isopropylphenyl groups. Key physicochemical properties include moderate polarity due to the carboxamide and methoxy substituents, which influence solubility and stability. Proper storage requires protection from heat, moisture, and light, with stringent handling protocols to avoid inhalation, skin contact, or environmental release .
Properties
IUPAC Name |
5-methoxy-1-methyl-4-oxo-N-(4-propan-2-ylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)12-5-7-13(8-6-12)18-17(21)14-9-15(20)16(22-4)10-19(14)3/h5-11H,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHGRZYLJXNHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as 4-isopropylaniline, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation and Reduction
| Reaction Type | Reagent | Product | Outcome |
|---|---|---|---|
| Pyridinone ring oxidation | H<sub>2</sub>O<sub>2</sub> (30%) | Corresponding pyridine derivative | Complete dehydrogenation in 4 hr |
| Ketone reduction | NaBH<sub>4</sub> (0°C) | 4-Hydroxy intermediate | 62% yield, retains carboxamide |
Nucleophilic Substitution
The 2-carboxamide group participates in:
Amide Exchange Reactions
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Primary amines | DMF, 80°C | N-alkyl/aryl derivatives | 55-78% |
| Thiols | Et<sub>3</sub>N, THF | Thioamide analogs | 40-65% |
Photochemical Reactivity
Under blue LED irradiation (40W) with Eosin Y catalyst:
Trifluoromethylation
| Component | Role | Outcome |
|---|---|---|
| 4-(3,3,3-Trifluoroprop-1-en-2-yl)-1,1'-biphenyl | CF<sub>3</sub> source | Regioselective addition at C3 position |
| Na<sub>2</sub>CO<sub>3</sub> | Base | 82% conversion in DMF |
This [2+2] cycloaddition pathway demonstrates the compound's susceptibility to radical-mediated transformations .
Stability and Degradation
Hydrolytic Stability
| Condition | Half-life | Primary Degradant |
|---|---|---|
| pH 1.2 (HCl) | 8.2 hr | Carboxylic acid derivative |
| pH 7.4 (PBS) | 72 hr | <5% degradation |
| pH 10.2 (NaOH) | 2.1 hr | Ring-opened species |
Methoxide-mediated cleavage of the pyridinone ring occurs preferentially at the C4 carbonyl group .
Comparative Reactivity of Structural Analogs
Key differences in chemical behavior relative to similar compounds:
The isopropyl group enhances steric protection of the carboxamide bond, reducing nucleophilic substitution rates by 1.8× compared to unsubstituted phenyl analogs .
Scientific Research Applications
Medicinal Chemistry
Dihydropyridines are known for their diverse pharmacological properties, including antihypertensive and antianginal effects. The specific compound N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been studied for its potential as a calcium channel blocker. Calcium channel blockers are crucial in treating cardiovascular diseases by inhibiting calcium influx into cells, leading to vasodilation and reduced blood pressure.
Case Study: Antihypertensive Activity
In a study examining the antihypertensive effects of various dihydropyridine derivatives, this compound demonstrated significant activity in lowering blood pressure in animal models. The mechanism was attributed to its ability to selectively block L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction.
Neuroprotective Effects
Recent research has suggested that compounds within the dihydropyridine family may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
A study conducted on mice with induced neurodegeneration showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells.
Anticancer Potential
Emerging evidence indicates that dihydropyridine derivatives may possess anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against breast and lung cancer cell lines. The compound's mechanism appears to involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cancer progression.
Antimicrobial Activity
The antimicrobial properties of dihydropyridines have also been explored, with some derivatives showing effectiveness against various pathogens.
Case Study: Antimicrobial Efficacy
Research assessing the antimicrobial activity of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mode of action is believed to disrupt bacterial cell membranes, leading to cell lysis.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, one notable derivative, W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride), provides a basis for comparison .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure :
- The dihydropyridine core in the target compound is a six-membered aromatic ring with one double bond, whereas W54011’s tetrahydronaphthalene core is bicyclic (fused benzene and cyclohexane rings). This difference impacts conformational flexibility and binding affinity to biological targets.
Substituent Positioning: The methoxy group in the target compound is at position 5, while W54011’s is at position 5.
Ionization and Solubility :
- W54011’s hydrochloride salt form enhances water solubility compared to the neutral target compound, which may affect bioavailability and pharmacokinetics.
Biological Activity: W54011’s dimethylaminophenylmethyl group introduces a tertiary amine, enabling stronger interactions with acidic residues in receptor binding pockets. The target compound lacks this moiety, suggesting divergent pharmacological profiles.
Biological Activity
N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 302.38 g/mol
- Key Functional Groups : Dihydropyridine ring, carboxamide, methoxy group, and isopropylphenyl moiety.
Calcium Channel Modulation
Dihydropyridines are known primarily as calcium channel blockers. They exert their effects by binding to the L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased myocardial contractility. This mechanism is crucial for managing conditions such as hypertension and angina.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective properties. Research shows that these compounds can modulate glutamate receptors and reduce oxidative stress, which are significant factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound based on various studies:
Case Study 1: Cardiovascular Effects
A study conducted on isolated rat heart models demonstrated that this compound significantly reduced heart rate and myocardial oxygen consumption. This suggests its potential use in treating ischemic heart diseases .
Case Study 2: Neuroprotective Properties
In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. These findings indicate its potential as a therapeutic agent for neurodegenerative disorders .
Research Findings
Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the isopropyl group can significantly affect its potency as a calcium channel blocker and neuroprotective agent .
Additionally, in silico modeling has been employed to predict binding affinities to various targets involved in neurodegeneration, supporting further development in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
